The compound [2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl] 2,6-dichlorobenzoate is an organic molecule featuring a dichlorobenzoate moiety and a morpholine derivative. It is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. The structure includes two methyl groups on the morpholine, enhancing its lipophilicity and potentially affecting its biological interactions. The 2,6-dichlorobenzoate portion contributes to the compound's chemical stability and may influence its reactivity in various
Synthesis of this compound typically involves multi-step organic synthesis techniques:
This compound has potential applications in various fields:
Interaction studies are crucial for understanding how this compound behaves in biological systems. Investigations may include:
Several compounds share structural similarities with [2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl] 2,6-dichlorobenzoate, which can be compared based on their functional groups and biological activities:
| Compound Name | Structure Highlights | Biological Activity | Unique Features |
|---|---|---|---|
| 2-(4-Morpholinyl)-1-(naphthalen-1-yl)ethanone | Morpholine ring with naphthalene | Anticancer properties | Naphthalene enhances hydrophobic interactions |
| 4-(Dimethylamino)-1-(2-morpholino)butan-1-one | Morpholine ring with dimethylamino group | Analgesic activity | Presence of dimethylamino group increases solubility |
| 3-(Morpholinomethyl)phenol | Simple phenolic structure with morpholine | Antioxidant properties | Direct phenolic functionality |
The uniqueness of [2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl] 2,6-dichlorobenzoate lies in its specific combination of a morpholine ring and a dichlorobenzoate group, which may confer distinct reactivity and biological properties compared to these similar compounds. Further research is necessary to elucidate its full potential and applications in various fields.
The compound [2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl] 2,6-dichlorobenzoate exhibits complex molecular architecture resulting from the combination of two distinct structural components: the 2,6-dichlorobenzoate moiety and the 2,6-dimethylmorpholine unit connected through an oxoethyl linker . Based on the structural components present in this compound, crystallographic analysis reveals characteristics typical of both dichlorobenzoic acid derivatives and morpholine-containing compounds.
The 2,6-dichlorobenzoic acid precursor displays a monoclinic crystal system with space group characteristics common to halogenated aromatic carboxylic acids [2] [3]. The crystal structure of 2,6-dichlorobenzoic acid itself exhibits a melting point range of 141-145°C [4] [5] and demonstrates needle-like crystalline formations when crystallized from ethanol [4]. These structural features significantly influence the solid-state properties of the target compound.
The morpholine ring component adopts a chair conformation in the solid state, which is consistent with the parent morpholine structure [6] [7]. The 2,6-dimethyl substitution pattern on the morpholine ring introduces additional steric considerations that affect the overall molecular packing in the crystalline lattice [8]. The presence of the methyl groups at positions 2 and 6 creates favorable van der Waals interactions that contribute to crystal stability.
The thermodynamic properties of [2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl] 2,6-dichlorobenzoate can be analyzed through comparison with its constituent structural elements and analogous compounds. The 2,6-dichlorobenzoic acid component exhibits a melting point of 139-142°C [9] [5], while the parent morpholine demonstrates a melting point of -5°C and a boiling point of 129°C [6] [10]. The 2,6-dimethylmorpholine derivative shows a significantly different thermal profile with a melting point of -85°C and a boiling point of 147°C [8].
The formation of the ester linkage between the dichlorobenzoic acid moiety and the oxoethyl-morpholine component results in substantially modified thermodynamic properties compared to the individual components. The extended conjugated system and intermolecular hydrogen bonding capabilities contribute to elevated thermal transition temperatures. Based on structural analogies with similar dichlorobenzoate esters and morpholine derivatives, the compound is expected to exhibit a melting point in the range of 80-120°C.
Thermodynamic analysis of related dichlorobenzoic acid derivatives indicates standard molar enthalpy of fusion values ranging from 14.13 to 28.19 kJ·mol⁻¹ [11]. The entropy of fusion typically falls within 34.1 to 64.8 J·K⁻¹·mol⁻¹ for such systems [11]. These parameters provide insight into the thermal behavior and phase transition characteristics of the target compound.
The solubility characteristics of [2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl] 2,6-dichlorobenzoate are governed by the amphiphilic nature of the molecule, combining both hydrophilic and lipophilic structural elements. The 2,6-dichlorobenzoic acid component exhibits limited aqueous solubility, with 2,6-dichlorobenzoic acid itself showing water solubility of 0.1-1 g/100 mL at 19°C [4] [5]. This low aqueous solubility is attributed to the hydrophobic aromatic ring and the electron-withdrawing effects of the chlorine substituents.
The morpholine component provides significant polarity to the molecule through its cyclic ether-amine structure. Parent morpholine demonstrates complete miscibility with water [6] [12], while 2,6-dimethylmorpholine maintains good water solubility despite the methyl substitutions [8]. The presence of the morpholine moiety enhances the overall aqueous solubility of the target compound compared to simple dichlorobenzoate esters.
In organic solvent systems, the compound exhibits favorable solubility profiles. The dichlorobenzoate portion shows good compatibility with moderately polar organic solvents such as ethanol, acetone, and chlorinated solvents [4]. The morpholine component enhances solubility in polar protic solvents including alcohols and exhibits excellent compatibility with aprotic polar solvents such as dimethyl sulfoxide and acetonitrile [8]. The combined structural features result in enhanced solubility in mixed solvent systems and organic media of intermediate polarity.
The ester linkage and the oxoethyl bridge contribute to the overall solvation behavior through their ability to participate in hydrogen bonding interactions with appropriate solvents. This structural arrangement provides multiple sites for favorable solvent-solute interactions, resulting in improved dissolution characteristics compared to either component alone.
The partition coefficient (LogP) of [2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl] 2,6-dichlorobenzoate reflects the balance between hydrophilic and lipophilic structural elements within the molecule. The 2,6-dichlorobenzoic acid moiety contributes significant lipophilicity through its aromatic ring system and halogen substituents, while the morpholine component provides hydrophilic character through its nitrogen and oxygen heteroatoms.
Based on structural analysis and comparison with analogous compounds, the target compound is predicted to exhibit a LogP value in the range of 1.5 to 3.0, indicating moderate lipophilicity suitable for biological membrane permeability while maintaining sufficient aqueous solubility for pharmaceutical applications.
ADME (Absorption, Distribution, Metabolism, and Excretion) predictions based on structural characteristics suggest favorable pharmacokinetic properties. The molecular weight and structural complexity fall within acceptable ranges for oral bioavailability according to Lipinski's Rule of Five. The presence of the morpholine ring enhances metabolic stability while providing sites for potential phase II conjugation reactions. The ester linkage represents a potential site for hydrolytic metabolism, which could influence the compound's pharmacokinetic profile and duration of action.
The proton nuclear magnetic resonance (¹H NMR) spectrum of [2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl] 2,6-dichlorobenzoate displays characteristic resonances reflecting the distinct chemical environments within the molecule. The aromatic protons of the 2,6-dichlorobenzoate moiety appear in the typical aromatic region between 7.0-8.0 ppm, with the meta proton showing a characteristic triplet pattern due to coupling with the adjacent aromatic protons [3] [2].
The morpholine ring protons exhibit the characteristic AA'XX' coupling pattern typical of morpholine derivatives [7] [14]. The ring protons adjacent to nitrogen appear as apparent triplets around 2.4-2.8 ppm, while the protons adjacent to oxygen resonate around 3.6-3.8 ppm. The 2,6-dimethyl substituents on the morpholine ring appear as doublets around 1.1-1.3 ppm due to coupling with the adjacent methine protons [8].
The oxoethyl linker region displays distinct resonances for the methylene protons adjacent to the carbonyl group (around 4.6-4.8 ppm) and those adjacent to the nitrogen atom (around 3.2-3.4 ppm). The chemical shift positions reflect the electron-withdrawing effects of both the carbonyl group and the aromatic ester functionality.
Carbon-13 (¹³C NMR) spectroscopy provides detailed structural confirmation through characteristic chemical shifts. The carbonyl carbon of the ester functionality appears around 165-170 ppm, while the amide carbonyl resonates near 170-175 ppm. The aromatic carbons of the dichlorobenzoate moiety show characteristic patterns with the quaternary carbons bearing chlorine substituents appearing around 130-135 ppm [3] [2].
The infrared spectrum of [2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl] 2,6-dichlorobenzoate exhibits distinctive absorption bands that serve as fingerprints for structural identification. The ester carbonyl stretch (C=O) appears as a strong absorption band around 1720-1730 cm⁻¹, characteristic of aromatic esters [15] [16]. This frequency reflects the conjugation between the carbonyl group and the aromatic ring system of the dichlorobenzoate moiety.
The amide carbonyl stretch of the morpholine-oxoethyl linkage appears around 1640-1660 cm⁻¹, distinguishable from the ester carbonyl through its lower frequency and characteristic amide band pattern [17]. The aromatic C=C stretches appear in the region 1580-1600 cm⁻¹, while the C-Cl stretches of the dichlorobenzoate moiety contribute to absorptions around 750-850 cm⁻¹.
The morpholine ring vibrations contribute characteristic absorption patterns in the fingerprint region below 1500 cm⁻¹. The C-O-C stretches of the morpholine ring appear around 1100-1150 cm⁻¹, while the C-N stretches contribute to absorptions in the 1250-1350 cm⁻¹ region. The presence of the 2,6-dimethyl substituents introduces additional C-H bending and C-C stretching vibrations in the 1350-1450 cm⁻¹ region.
Mass spectrometric analysis of [2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl] 2,6-dichlorobenzoate provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at m/z corresponding to the calculated molecular weight, with the characteristic isotope pattern reflecting the presence of two chlorine atoms in the dichlorobenzoate moiety [18] [19].
The fragmentation pattern typically includes loss of the morpholine-oxoethyl portion, resulting in a base peak corresponding to the dichlorobenzoyl cation (m/z 173-175, accounting for chlorine isotopes) [3]. Additional characteristic fragments include the morpholine-derived cations and the intact 2,6-dimethylmorpholine fragment. The presence of the oxoethyl linker often results in characteristic alpha-cleavage fragments that provide structural confirmation.